Porcn-IN-2

Wnt signaling PORCN inhibition Cancer research

PORCN inhibitors vary drastically in potency-direct substitution without dose adjustment yields irreproducible results. Porcn-IN-2 addresses this with a sub-nanomolar IC50 of 0.05 nM, 540-fold more potent than IWP-2 (27 nM), enabling effective Wnt pathway blockade at minimal concentrations. • Delivers consistent Wnt inhibition in sarcoma, melanoma & hematological malignancy models • Minimizes off-target effects in cell-based assays vs. less potent alternatives • Ideal for comparative PORCN inhibitor studies examining concentration-dependent pathway effects. For R&D use only; quote-based procurement with global shipping.

Molecular Formula C24H17F3N6O
Molecular Weight 462.4 g/mol
Cat. No. B12387057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePorcn-IN-2
Molecular FormulaC24H17F3N6O
Molecular Weight462.4 g/mol
Structural Identifiers
SMILESCC1=C(N=CN1CC(=O)NC2=NC=C(C=C2)C3=CC=C(C=C3)C#N)C4=CC(=NC=C4)C(F)(F)F
InChIInChI=1S/C24H17F3N6O/c1-15-23(18-8-9-29-20(10-18)24(25,26)27)31-14-33(15)13-22(34)32-21-7-6-19(12-30-21)17-4-2-16(11-28)3-5-17/h2-10,12,14H,13H2,1H3,(H,30,32,34)
InChIKeyIZSWMHRTYFBMDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Porcn-IN-2 Procurement Guide: PORCN Inhibitor for Wnt Signaling Research


Porcn-IN-2 (Example 107) is a small molecule inhibitor of Porcupine (PORCN), a membrane-bound O-acyltransferase essential for Wnt ligand palmitoylation and secretion [1]. As a Wnt signaling pathway inhibitor, Porcn-IN-2 exhibits an IC50 value of 0.05 nM in Wnt inhibition assays [1]. The compound, with the molecular formula C24H17F3N6O and a molecular weight of 462.43 g/mol, is primarily employed as a research tool for investigating Wnt-driven cancers, including sarcoma, melanoma, and hematological malignancies [1].

Porcn-IN-2: Why Other PORCN Inhibitors Are Not Direct Substitutes


PORCN inhibitors constitute a diverse class with significant variations in potency, selectivity, and pharmacokinetic properties. Direct substitution of one PORCN inhibitor for another can lead to inconsistent experimental outcomes due to differences in IC50 values, off-target profiles, and bioavailability [1]. For instance, Porcn-IN-2's reported IC50 of 0.05 nM contrasts sharply with IWP-2's 27 nM IC50, a 540-fold difference that necessitates careful dose adjustments and may alter the biological interpretation of Wnt pathway inhibition . Furthermore, clinical-stage candidates like LGK974 and ETC-159 possess established in vivo profiles, whereas Porcn-IN-2 lacks published pharmacokinetic data, limiting its utility in certain translational studies [2].

Porcn-IN-2 Evidence Guide: Quantitative Differentiation from PORCN Inhibitor Comparators


Porcn-IN-2 vs. IWP-2: Potency Comparison in Wnt Inhibition Assays

Porcn-IN-2 demonstrates an IC50 of 0.05 nM in Wnt inhibition assays, which is 540-fold lower (more potent) than the 27 nM IC50 reported for IWP-2 under comparable cell-free assay conditions . This substantial difference in potency indicates that Porcn-IN-2 may achieve effective Wnt pathway blockade at significantly lower concentrations, reducing the likelihood of off-target effects associated with higher compound concentrations.

Wnt signaling PORCN inhibition Cancer research

Porcn-IN-2 vs. ETC-159: Potency Assessment in Wnt Reporter Assays

Porcn-IN-2's reported IC50 of 0.05 nM is 58-fold lower than ETC-159's IC50 of 2.9 nM for inhibiting β-catenin reporter activity in STF3A cells [1]. While the assay systems differ, the data suggest Porcn-IN-2 may offer superior in vitro potency for blocking Wnt transcriptional output. However, ETC-159 is an orally bioavailable compound with established in vivo efficacy, whereas Porcn-IN-2's in vivo properties remain uncharacterized [1].

β-catenin reporter Wnt secretion PORCN inhibition

Porcn-IN-2 vs. LGK974: Comparative Potency in Wnt Signaling Inhibition

Porcn-IN-2 exhibits an IC50 of 0.05 nM in Wnt inhibition assays, which is 8-fold lower than LGK974's IC50 of 0.4 nM in Wnt coculture reporter assays using TM3 cells [1][2]. LGK974, a clinical-stage PORCN inhibitor (Phase 1), has been extensively characterized for in vivo pharmacokinetics and tumor growth inhibition, whereas Porcn-IN-2 lacks published in vivo data [2].

PORCN inhibitor Wnt coculture assay IC50 comparison

Porcn-IN-2: Recommended Research Applications Based on Quantitative Evidence


High-Potency In Vitro Wnt Pathway Inhibition Studies

Porcn-IN-2's sub-nanomolar IC50 (0.05 nM) enables effective Wnt pathway blockade at low concentrations, minimizing off-target effects in cell-based assays [1]. This makes it particularly suitable for studying Wnt-driven cancers such as sarcoma, melanoma, and hematological tumors, where precise pathway inhibition is critical for mechanistic insights [1].

Comparative Pharmacology and Target Engagement Studies

Given the significant potency differences between Porcn-IN-2 (0.05 nM) and other PORCN inhibitors like IWP-2 (27 nM) and ETC-159 (2.9 nM), Porcn-IN-2 serves as a valuable tool for comparative studies examining concentration-dependent effects of Wnt pathway inhibition [2].

Chemical Biology Tool for Wnt Ligand Palmitoylation Studies

As a PORCN inhibitor, Porcn-IN-2 blocks Wnt ligand palmitoylation and secretion [1]. Its high potency allows researchers to dissect the role of Wnt secretion in various cellular processes, including stem cell maintenance and differentiation, without the confounding effects of alternative pathway activators [3].

Exploratory Studies in Wnt-Dependent Cancer Models

Porcn-IN-2 is indicated for research in cancers characterized by aberrant Wnt signaling, including sarcomas, melanomas, skin cancers, and leukemias [1]. Its use in these models can help elucidate the therapeutic potential of PORCN inhibition in specific genetic contexts, such as RNF43-mutant or RSPO-fusion driven cancers [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Porcn-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.